Isoform Selectivity: Ctps1-IN-2 vs. Pan-CTPS Inhibitor CTP Synthetase-IN-1
Ctps1-IN-2 demonstrates profound isoform selectivity for CTPS1, exhibiting >1,300-fold selectivity over the homologous CTPS2 isoform . This contrasts sharply with CTP Synthetase-IN-1, a pan-CTPS inhibitor that inhibits both human CTPS1 and CTPS2 with near-equivalent potency (IC50 values of 32 nM and 18 nM, respectively), resulting in a selectivity ratio of approximately 0.56-fold . The differential selectivity profile of Ctps1-IN-2 enables experimental dissection of CTPS1-specific biology without confounding CTPS2-mediated compensatory effects.
| Evidence Dimension | CTPS1 vs. CTPS2 Isoform Selectivity |
|---|---|
| Target Compound Data | >1,300-fold selectivity (CTPS1 IC50 <100 nM; CTPS2 IC50 not reported but inferred >130 μM) |
| Comparator Or Baseline | CTP Synthetase-IN-1: 0.56-fold selectivity (CTPS1 IC50 = 32 nM; CTPS2 IC50 = 18 nM) |
| Quantified Difference | >2,300× difference in selectivity ratio |
| Conditions | Recombinant human CTPS1 and CTPS2 enzyme inhibition assays |
Why This Matters
Procurement of Ctps1-IN-2 ensures CTPS1-specific target engagement, essential for studies aiming to avoid CTPS2-mediated confounding effects in lymphoid or CTPS2-null cancer models.
